3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

Cross-coupling C–C bond formation Late-stage functionalization

3-(tert-Butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine is a pre-functionalized kinase inhibitor building block integrating three orthogonal pharmacophoric elements: an 8-NH₂ hinge-binding motif, a 3-tert-butyl selectivity-modulating substituent, and a C-1 iodo cross-coupling handle. Unlike unsubstituted or chloro analogs, the iodo group enables efficient late-stage Suzuki, Heck, or Sonogashira diversification. Procuring this intermediate eliminates two synthetic steps (amination + iodination) and serves as the direct precursor to KIRA6 (IRE1α RNase inhibitor, IC₅₀ = 0.6 μM).

Molecular Formula C10H13IN4
Molecular Weight 316.14 g/mol
CAS No. 1320267-01-3
Cat. No. B1374394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
CAS1320267-01-3
Molecular FormulaC10H13IN4
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C2N1C=CN=C2N)I
InChIInChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13)
InChIKeyHRFSFNTVWAKTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (CAS 1320267-01-3): Heterocyclic Building Block for Kinase-Focused Drug Discovery


3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (CAS 1320267-01-3) is a halogenated heteroaromatic compound belonging to the imidazo[1,5-a]pyrazine class [1]. With the molecular formula C10H13IN4 and a molecular weight of 316.14 g/mol, it features a fused imidazole-pyrazine bicyclic core bearing an 8-amino group, a 3-tert-butyl substituent, and a 1-iodo handle . The imidazo[1,5-a]pyrazine scaffold is a privileged kinase hinge-binding motif with demonstrated utility in mTORC1/C2 dual inhibition [2], PI3Kδ inhibition [3], and reversible BTK inhibition [4]. The presence of the C-1 iodine atom confers specific reactivity for transition metal-catalyzed cross-coupling transformations, making this compound a versatile advanced intermediate for constructing C-1 arylated or alkynylated analogs in lead optimization campaigns [5].

Why 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine Cannot Be Replaced by Common Imidazo[1,5-a]pyrazine Analogs


Generic substitution of 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine with other imidazo[1,5-a]pyrazine derivatives is scientifically untenable due to the orthogonal functional requirements of this scaffold in medicinal chemistry. The 8-amino group serves as the essential kinase hinge-binding motif [1], while the 3-tert-butyl substituent provides steric bulk that modulates both potency and selectivity through interactions with the hydrophobic back pocket of the ATP-binding site [2]. Crucially, the C-1 iodine atom is not merely a placeholder but a site-specific reactive handle that enables late-stage diversification via palladium-catalyzed cross-coupling [3]. Analogs lacking the 1-iodo group (e.g., unsubstituted C-1) lose this synthetic versatility, while bromo or chloro analogs exhibit lower reactivity in oxidative addition steps with palladium catalysts. The combination of all three functional elements—8-amino, 3-tert-butyl, and 1-iodo—in a single, pre-assembled core distinguishes this compound from simpler imidazo[1,5-a]pyrazine derivatives and enables efficient parallel synthesis of C-1 diversified analog libraries [4]. The quantitative evidence below substantiates each of these differentiation dimensions.

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine: Comparative Evidence for Procurement Decision-Making


Synthetic Utility: C-1 Iodo Group Enables Palladium-Catalyzed Cross-Coupling Diversification

The C-1 iodo substituent in 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding bromo or chloro analogs. While direct comparative kinetic data for this specific imidazo[1,5-a]pyrazine series are not available in the open literature, the relative reactivity hierarchy (I > Br >> Cl) for oxidative addition with Pd(0) catalysts is a well-established principle in organometallic chemistry [1]. This class-level inference is supported by precedent in related heteroaromatic systems, where iodo-substituted imidazo[1,5-a]pyrazines undergo efficient Suzuki-Miyaura and Heck couplings under milder conditions than their bromo counterparts [2]. The compound serves as a key intermediate for KIRA6 (1-(4-(8-amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea), an ATP-competitive IRE1α kinase inhibitor (IC50 = 0.6 μM), demonstrating the successful application of this iodo handle in constructing a biaryl linkage via Suzuki coupling .

Cross-coupling C–C bond formation Late-stage functionalization Heteroaromatic iodides

Target Engagement: 8-Amino Group as Conserved Kinase Hinge-Binding Motif

The 8-amino group of 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine is the critical pharmacophoric element responsible for hinge-region hydrogen bonding in ATP-competitive kinase inhibition. This structural feature is conserved across multiple validated kinase inhibitor chemotypes. In the mTOR inhibitor series reported by Dehnhardt et al., the 8-aminoimidazo[1,5-a]pyrazine core yielded compound 4c with mTOR kinase IC50 = 11 nM and demonstrated oral bioavailability with tumor growth inhibition in an MDA-MB-231 xenograft model [1]. In the BTK inhibitor series, the 8-amino-imidazo[1,5-a]pyrazine scaffold provided potent reversible inhibition with specific hydrogen bonding interactions with Ser538 and Asp539 in the kinase hinge [2]. Structural biology evidence from PDB entry 6X3O confirms that 3-position modifications on the 8-amino-imidazo[1,5-a]pyrazine core improve both potency and off-target selectivity [3]. While these studies do not contain the exact target compound, they establish the 8-aminoimidazo[1,5-a]pyrazine core—which the target compound embodies—as a validated hinge-binding motif with demonstrated in vivo efficacy.

Kinase inhibition Hinge-binding Structure-based design BTK mTOR PI3K

Commercial Availability: Comparative Purity and Storage Specifications

Commercial sources report 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine with purity specifications of ≥98% . This purity level is suitable for direct use in medicinal chemistry campaigns without additional purification. The compound requires storage at 2–8°C in sealed containers away from moisture to maintain stability [1]. In comparison, the closely related 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine (CAS 1320266-99-6) is commercially available but lacks the 1-iodo handle required for cross-coupling diversification and does not contain the 8-amino group, which would require subsequent amination chemistry . The 8-amino group in the target compound eliminates the need for a high-temperature ammonia displacement step (typically conducted at 110°C with chromatographic separation of isomers) that is required when starting from 8-chloroimidazo[1,5-a]pyrazine derivatives [2].

Chemical purity Procurement specification Quality control Storage stability

Precedented Application: Direct Incorporation into KIRA6 IRE1α Inhibitor

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine serves as the direct synthetic precursor to KIRA6 (CAS 1589527-65-0), a well-characterized ATP-competitive IRE1α kinase inhibitor [1]. KIRA6 is synthesized via Suzuki-Miyaura coupling of the target compound's C-1 iodo group with a naphthyl boronic acid derivative, followed by urea formation at the 8-amino position. KIRA6 exhibits IRE1α RNase kinase inhibition with IC50 = 0.6 μM, allosterically blocks IRE1α oligomerization, and demonstrates in vivo efficacy in promoting cell survival under endoplasmic reticulum stress . This established synthetic utility differentiates the target compound from other imidazo[1,5-a]pyrazine derivatives that lack the precise substitution pattern (8-NH2, 3-t-Bu, 1-I) required for KIRA6 synthesis.

IRE1α inhibition Unfolded protein response Kinase inhibitor KIRA6 Endoplasmic reticulum stress

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine: Prioritized Applications Based on Quantitative Evidence


Parallel Synthesis of C-1 Diversified Kinase Inhibitor Libraries

Procurement is indicated for medicinal chemistry groups conducting lead optimization on imidazo[1,5-a]pyrazine-based kinase inhibitors (mTOR, PI3Kδ, BTK, IRE1α). The compound's 8-amino group provides the essential kinase hinge-binding motif validated across multiple target classes [1], while the C-1 iodo handle enables late-stage diversification via Suzuki-Miyaura, Heck, or Sonogashira couplings [2]. This allows for the rapid generation of focused analog libraries with varied C-1 aryl, heteroaryl, or alkynyl substituents without modifying the core scaffold. Starting from this pre-functionalized intermediate eliminates two synthetic steps (amination and iodination) compared to building from simpler imidazo[1,5-a]pyrazine precursors.

Synthesis of KIRA6 and Related IRE1α Chemical Probes

This compound is the optimal starting material for synthesizing KIRA6 (CAS 1589527-65-0) and structurally related IRE1α inhibitors [3]. KIRA6 exhibits IRE1α RNase inhibition with IC50 = 0.6 μM and demonstrates in vivo activity in models of endoplasmic reticulum stress . The target compound's precise substitution pattern (8-NH2, 3-t-Bu, 1-I) matches the required intermediate for KIRA6 synthesis via Suzuki coupling with 4-aminonaphthalen-1-yl boronic acid derivatives. No alternative imidazo[1,5-a]pyrazine building block can directly access this chemotype without additional functional group manipulations.

Structure-Activity Relationship (SAR) Studies at the Solvent-Exposed Region

Based on structural biology evidence from BTK co-crystal structures (PDB 6X3O), the 1-position of the imidazo[1,5-a]pyrazine core is oriented toward the solvent-exposed region of the kinase ATP-binding site [4]. The C-1 iodo group in the target compound serves as an ideal diversification point for modulating physicochemical properties (solubility, LogP, permeability) without disrupting critical hinge-binding interactions. This application scenario is supported by the demonstrated utility of the scaffold in mTOR and BTK inhibitor programs where C-1 substitution patterns significantly influenced pharmacokinetic profiles and off-target selectivity [5].

Comparator Studies with 8-Chloro or 8-Unsubstituted Imidazo[1,5-a]pyrazines

For laboratories evaluating synthetic route efficiency, this compound serves as a benchmark against which alternative building blocks (e.g., 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine, CAS 1320266-99-6) can be compared. The target compound, with ≥98% commercial purity , eliminates the need for the high-temperature ammonia displacement step (110°C with chromatographic isomer separation) required to convert 8-chloro analogs to the corresponding 8-amino derivatives [6]. Quantitative comparison of step count, overall yield, and purification burden provides objective procurement justification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.